Cas no 899984-76-0 (N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, 3,4-dihydro-N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-
- N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
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- Inchi: 1S/C24H27N3O5/c1-29-18-8-5-7-17(15-18)25-24(28)27-12-11-26-10-6-9-19(26)22(27)16-13-20(30-2)23(32-4)21(14-16)31-3/h5-10,13-15,22H,11-12H2,1-4H3,(H,25,28)
- InChI Key: JHJOQAZTGVMBIX-UHFFFAOYSA-N
- SMILES: C12=CC=CN1CCN(C(NC1=CC=CC(OC)=C1)=O)C2C1=CC(OC)=C(OC)C(OC)=C1
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2707-0554-3mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-20mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-15mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-1mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-10μmol |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-40mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-5μmol |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-30mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-75mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2707-0554-5mg |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899984-76-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Related Literature
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
Introduction to N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carboxamide (CAS No. 899984-76-0)
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carboxamide, identified by its CAS number 899984-76-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolo[1,2-apyrazine] scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of multiple methoxy substituents on both the phenyl rings and the pyrrolo[1,2-apyrazine] core enhances its molecular complexity and influences its pharmacokinetic and pharmacodynamic properties.
The chemical structure of this compound features a central pyrrolo[1,2-apyrazine] ring system linked to two aromatic phenyl groups. The 3-methoxyphenyl group at the N-position and the 3,4,5-trimethoxyphenyl group at the C-position contribute to the compound's unique electronic and steric properties. These structural features are critical in determining its interaction with biological targets, particularly enzymes and receptors involved in various disease pathways.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The pyrrolo[1,2-apyrazine] scaffold has been extensively studied for its potential in modulating biological processes such as cell signaling, inflammation, and metabolic pathways. The methoxy-substituted derivatives of this scaffold have shown promising activity in preclinical models, making them attractive candidates for further development.
In particular, the N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carboxamide (CAS No. 899984-76-0) has been investigated for its potential role in addressing neurological disorders. Studies suggest that this compound may interact with specific neurotransmitter receptors or ion channels, potentially leading to therapeutic benefits in conditions such as epilepsy or neurodegenerative diseases. The methoxy groups enhance lipophilicity and solubility profile while maintaining sufficient metabolic stability for clinical applications.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to introduce the methoxy substituents at specific positions on the aromatic rings. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrrolo[1,2-apyrazine] core with high regioselectivity.
From a medicinal chemistry perspective, N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carboxamide represents an excellent example of how structural modifications can influence biological activity. The presence of multiple methoxy groups not only enhances binding affinity but also modulates metabolic stability. This balance is crucial for developing compounds that exhibit both efficacy and a favorable pharmacokinetic profile.
Current research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness for potential clinical trials. Additionally, N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,, 2H,, 3H,, 4H-pyrrolo[[ ] ) exhibits significant promise as a lead compound for further drug development. Collaborative efforts between synthetic chemists and biologists are essential to elucidate its mechanism of action and explore its therapeutic potential.
The future of pharmaceutical research will likely see more compounds like N-(3-methoxyphenyl)-1-(3,https://www.thefreedictionary.com/trimethoxy)https://www.thefreedictionary.com/trimethoxy)https://www.thefreedictionary.com/trimethoxypenyl)https://www.thefreedictionary.com/pyrrolo)https://www.thefreedictionary.com/pyrrole)https://www.thefreedictionary.com/apyrazine)https://www.thefreedictionary.com/carboxamide)https://www.thefreedictionary.com/amide)
(CAS No.
899984
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, which combine complex heterocyclic structures with functional groups that enhance biological activity. Such compounds will continue to drive innovation in drug discovery and development.
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